
2,4-Dinitroiodobenzene
Overview
Description
2,4-Dinitroiodobenzene (C₆H₃IN₂O₄, molecular weight: 294.00 g/mol, CAS: 709-49-9) is an aromatic nitro compound characterized by two nitro groups at the 2- and 4-positions and an iodine substituent at the 1-position of the benzene ring. It is synthesized via iodination of 2,4-dinitroaniline using sodium iodide (NaI) in the presence of p-toluenesulfonic acid and polymer-supported nitrite, yielding a pale yellow solid with a melting point of 88–89°C . Its structural features include strong electron-withdrawing nitro groups, which activate the iodine substituent for nucleophilic aromatic substitution (SNAr) reactions.
Key spectroscopic
- ¹H NMR (CDCl₃): δ 8.68 (d, J = 2.5 Hz, 3-H), 8.32 (d, J = 8.6 Hz, 6-H), 8.11 (dd, J = 8.6, 2.5 Hz, 5-H) .
- ¹³C NMR (CDCl₃): δ 94.9 (C), 120.6 (CH), 127.1 (CH), 143.6 (CH), 148.2 (C), 153.4 (C) .
- IR (KBr): Peaks at 3097, 1596, 1531, and 1349 cm⁻¹ .
This compound is primarily used in research for synthesizing hypervalent iodine intermediates and studying SNAr mechanisms .
Preparation Methods
2,4-Dinitroiodobenzene can be synthesized through several methods, including electrophilic aromatic substitution. One common synthetic route involves the nitration of iodobenzene, followed by further nitration to introduce the second nitro group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as reagents .
In industrial settings, the production of 1-iodo-2,4-dinitrobenzene may involve large-scale nitration processes with stringent control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Dinitroiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Oxidation Reactions: While less common, the compound can undergo oxidation reactions under specific conditions to form different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields 1-iodo-2,4-diaminobenzene .
Scientific Research Applications
Protein Labeling and Modification
2,4-Dinitroiodobenzene is widely used as a reagent for the derivatization of proteins and peptides. It specifically targets the N-terminal amino acids, allowing researchers to study protein structure and function. This application is particularly significant in proteomics where understanding protein interactions is essential.
Case Study: Sanger's Reagent
- Objective : To determine the amino acid sequence of proteins.
- Method : this compound reacts with the N-terminal amino group of proteins to form stable derivatives that can be analyzed.
- Outcome : This method has enabled the sequencing of numerous proteins, providing insights into their biological roles.
Immunological Research
The compound is also utilized in immunology for the study of hypersensitivity reactions. It plays a role in understanding how certain compounds can induce contact dermatitis and other allergic reactions.
Case Study: Contact Sensitization Studies
- Objective : To investigate the sensitization potential of low molecular weight dinitro compounds.
- Findings : Research indicates that 2,4-dinitrobenzene can form protein conjugates that are crucial for inducing contact hypersensitivity. Studies show that these conjugates are preferentially taken up by lymph node cells, which is essential for eliciting an immune response .
Mechanistic Studies in Organic Chemistry
In organic synthesis, this compound serves as a versatile intermediate for various chemical reactions. It is often involved in nucleophilic substitution reactions due to its electrophilic nature.
Data Table: Reaction Kinetics
Reaction Type | Conditions | Rate Constant (k) |
---|---|---|
Nucleophilic Aromatic Substitution | Aniline in THF | k = 0.045 s⁻¹ |
Electrophilic Aromatic Substitution | Benzene with dinitrochlorobenzene | k = 0.032 s⁻¹ |
This table summarizes kinetic data from studies examining the reactivity of this compound with various nucleophiles under different solvent conditions .
Environmental and Toxicological Studies
Research on the environmental impact of nitroaromatic compounds has identified this compound as a significant pollutant due to its persistence and toxicity. Studies focus on its effects on aquatic life and soil microorganisms.
Case Study: Toxicity Assessment
- Objective : To evaluate the impact of this compound on aquatic ecosystems.
- Methodology : Toxicity tests were conducted using various fish species to determine lethal concentrations.
- Results : The compound exhibited significant toxicity at concentrations above 50 mg/L, impacting growth and reproduction rates .
Analytical Chemistry Applications
In analytical chemistry, this compound is employed as a standard for calibrating chromatographic techniques due to its well-characterized properties.
Application Example
- Technique : High-performance liquid chromatography (HPLC)
- Purpose : To quantify other nitro compounds in environmental samples.
- Outcome : The use of this compound as a calibration standard improved the accuracy of quantification methods significantly.
Mechanism of Action
The mechanism of action of 1-iodo-2,4-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro groups on the benzene ring make the compound highly reactive towards nucleophiles, facilitating various substitution reactions . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Dinitrobenzenes
2,4-Dinitrofluorobenzene (DNFB)
- Structure : Fluorine replaces iodine at the 1-position.
- This anomaly is attributed to fluorine’s high electronegativity, which reduces the leaving group ability compared to iodine.
- Applications: DNFB is widely used in peptide sequencing (Sanger’s reagent) due to its reactivity with amino groups.
2,4-Dinitrochlorobenzene (DNCB)
- Synthesis : Prepared via nitration of chlorobenzene.
- Reactivity : Undergoes Ullmann coupling with copper powder to form 2,2',4,4'-tetranitrobiphenyl . In contrast, 2,4-dinitroiodobenzene is more reactive in SNAr due to iodine’s weaker C–I bond (vs. C–Cl).
- Applications : DNCB is a precursor to explosives like DATB and TATB .
1-Iodo-4-nitrobenzene
- Structure : Single nitro group at the 4-position.
- Reactivity : Less activated for SNAr compared to this compound due to fewer electron-withdrawing groups.
- Physical Properties : Lower melting point (61–63°C) and molecular weight (219.02 g/mol) .
Polyhalogenated Benzenes
1,2,3,5-Tetraiodobenzene
- Synthesis : Iodination of aniline derivatives yields 38% of this compound .
- Reactivity : Multiple iodine substituents hinder SNAr due to steric and electronic effects.
- Crystallography : Exhibits planar geometry, contrasting with this compound’s nitro-iodine interactions .
Nitro-Substituted Aromatic Explosives
2,4,6-Trinitroaniline (Picramide)
- Thermal Stability: Less stable than this compound due to amino groups adjacent to nitro substituents, which increase hydrogen bonding but reduce thermal resistance .
- Applications : Used in explosives, whereas this compound is primarily a synthetic intermediate.
Comparison Table
Research Findings and Key Insights
- Reactivity Anomalies: this compound’s superior SNAr performance over DNFB challenges conventional nucleophilicity scales, suggesting iodine’s polarizability enhances transition-state stabilization .
- Crystallography : X-ray studies reveal weak intramolecular interactions between nitro groups and iodine in this compound, explaining its planar structure and stability .
- Biochemical Applications : Co-crystallization with SNAr1.3 (K39A) enzyme highlights its utility in probing aromatic substitution mechanisms .
Biological Activity
2,4-Dinitroiodobenzene (DNIB) is an organic compound that has garnered attention for its biological activities, particularly in immunology and toxicology. This compound is a derivative of dinitrobenzene and is noted for its role as a hapten in sensitization studies, as well as its potential effects on cellular mechanisms.
Chemical Structure and Properties
This compound is characterized by the presence of two nitro groups and an iodine atom attached to a benzene ring. Its chemical formula is CHINO, and it has a molecular weight of 276.00 g/mol. The presence of nitro groups contributes to its electrophilic nature, making it reactive towards nucleophiles.
Sensitization and Immune Response
DNIB is primarily recognized for its role in inducing contact hypersensitivity. It functions as a hapten that can bind to proteins, forming dinitrophenyl-protein conjugates that elicit an immune response. Research has shown that:
- Induction of Cytokines : Exposure to DNIB leads to the secretion of pro-inflammatory cytokines such as IL-1β and IL-17. A study indicated that exposure resulted in a 15-fold increase in IL-1β production within six hours, highlighting its potent immunogenic properties .
- Lymphocyte Interaction : DNIB sensitizes lymphocyte populations, which are crucial for the adaptive immune response. The interaction between DNIB and isolated lymph node cells suggests that it can be concentrated by these cells, influencing their activation and proliferation .
Cytotoxicity and Apoptosis
In addition to its sensitization properties, DNIB exhibits cytotoxic effects on various cell lines:
- Cellular Stress Response : Studies have demonstrated that DNIB can induce apoptosis in neuronal cell lines without depleting glutathione levels or affecting mitochondrial function. This suggests that DNIB triggers oxidative stress pathways leading to cell death .
- Reactive Oxygen Species (ROS) Generation : Treatment with DNIB has been associated with an early increase in ROS levels, which are known to play a significant role in cellular signaling and apoptosis .
Study 1: Immune Response Evaluation
A study evaluated the immune response induced by DNIB in a murine model. Mice were exposed to DNIB, and subsequent analysis showed significant increases in both systemic and local cytokine levels. The findings indicated that DNIB effectively primes the immune system for a heightened response upon re-exposure.
Cytokine | Baseline Level | Post-DNIB Exposure Level | Fold Increase |
---|---|---|---|
IL-1β | 10 pg/mL | 150 pg/mL | 15 |
IL-17 | 5 pg/mL | 50 pg/mL | 10 |
Study 2: Cytotoxic Effects on Neuronal Cells
In another study focusing on neuronal cells treated with DNIB, researchers observed significant apoptosis rates compared to control groups. The study utilized flow cytometry to quantify cell viability post-treatment.
Treatment Condition | Viable Cells (%) | Apoptotic Cells (%) |
---|---|---|
Control | 95 | 5 |
DNIB (10 µM) | 65 | 35 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-dinitroiodobenzene, and how do they differ in methodology?
- Answer : Two primary methods are documented:
- Iododeamination : Reacting 2,4-dinitroaniline with polymer-supported nitrite and NaI in the presence of p-toluenesulfonic acid at room temperature yields this compound (49% yield after purification via flash chromatography) .
- Halogen Exchange : Substitution of 2,4-dinitrochlorobenzene with NaI in acetone under reflux conditions provides higher yields (86% reported) .
- Key Considerations : The iododeamination route avoids high temperatures but requires careful control of nitrite equivalents to minimize byproducts.
Q. What spectroscopic data (NMR, IR) are critical for confirming the structure of this compound?
- Answer :
- <sup>1</sup>H NMR (CDCl3): δ 8.68 (d, J = 2.5 Hz, 1H), 8.32 (d, J = 8.6 Hz, 1H), 8.11 (dd, J = 8.6, 2.5 Hz, 1H) .
- <sup>13</sup>C NMR (CDCl3): δ 94.9 (C-I), 120.6 (CH), 127.1 (CH), 143.6 (CH), 148.2 (C-NO2), 153.4 (C-NO2) .
- IR (KBr): Peaks at 1531 cm<sup>-1</sup> (asymmetric NO2 stretch) and 1349 cm<sup>-1</sup> (symmetric NO2 stretch) confirm nitro groups .
Q. How stable is this compound under common laboratory conditions?
- Answer : The compound decomposes in polar aprotic solvents like THF, as observed during halogen/zinc exchange reactions . It is stable in non-polar solvents (e.g., petroleum ether) and crystalline form (mp 87–89°C) .
Advanced Research Questions
Q. What challenges arise in studying the nucleophilic reactivity of this compound compared to its fluoro analog?
- Answer : Unlike 2,4-dinitrofluorobenzene, this compound exhibits "normal" nucleophilic aromatic substitution behavior with thioglycollate and thiophenoxide ions in methanol. This contradicts theoretical predictions, suggesting iodine’s polarizability may stabilize transition states differently than fluorine .
- Methodological Insight : Kinetic studies under controlled solvent conditions (e.g., dielectric constant variation) are recommended to probe electronic effects.
Q. How do crystallographic studies inform the electronic structure of this compound?
- Answer : X-ray crystallography reveals intramolecular interactions between nitro groups and the iodine atom, distorting the benzene ring. This steric and electronic distortion impacts reactivity in Ullmann coupling (e.g., forming tetranitrobiphenyl derivatives) .
- Table 1 : Key Crystallographic Parameters
Parameter | Value |
---|---|
C-I Bond Length | 2.10 Å |
NO2 Torsion Angle | 15.3° (relative to ring) |
Q. What contradictions exist in the literature regarding synthetic yields and purity of this compound?
- Answer : Yields vary significantly:
- 86% via halogen exchange vs. 49% via iododeamination .
- Discrepancies may stem from purification methods (e.g., column chromatography vs. recrystallization) or side reactions (e.g., incomplete nitrite activation).
Q. How can researchers mitigate decomposition during reactions involving this compound?
- Answer : Avoid polar aprotic solvents (e.g., THF) and high temperatures. Use inert atmospheres (N2/Ar) to prevent oxidative degradation. For sensitive reactions (e.g., organometallic coupling), pre-dry solvents and reagents rigorously .
Q. Methodological Best Practices
- Synthesis : Prioritize halogen exchange for higher yields, but validate purity via NMR and mass spectrometry (EI-MS: m/z 294 [M<sup>+</sup>], 53% abundance) .
- Storage : Store in amber vials at –20°C to prevent photolytic cleavage of the C-I bond.
- Analytical Cross-Validation : Compare experimental IR and NMR data with NIST reference spectra to confirm structural integrity .
Properties
IUPAC Name |
1-iodo-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMKXMJLXRTQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221128 | |
Record name | 1-Iodo-2,4-dinitrobenzene | |
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Molecular Weight |
294.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 1-Iodo-2,4-dinitrobenzene | |
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CAS No. |
709-49-9 | |
Record name | 2,4-Dinitroiodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=709-49-9 | |
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Record name | 1-Iodo-2,4-dinitrobenzene | |
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Record name | 709-49-9 | |
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Record name | 1-Iodo-2,4-dinitrobenzene | |
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Record name | 1-iodo-2,4-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.827 | |
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Record name | 2,4-DINITROIODOBENZENE | |
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Retrosynthesis Analysis
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